Technical Deep Dive: 3-(1-Fluoroethyl)cyclobutan-1-one
Technical Deep Dive: 3-(1-Fluoroethyl)cyclobutan-1-one
Advanced Building Block for Medicinal Chemistry
Part 1: Executive Summary & Compound Identity
3-(1-Fluoroethyl)cyclobutan-1-one (CAS: 2090418-23-6 ) represents a high-value scaffold in modern drug discovery, specifically designed to modulate lipophilicity and metabolic stability while introducing conformational restriction. As a fluorinated cyclobutanone, it serves as a versatile electrophile for constructing complex amines, spirocycles, and heterocycles.
This guide details the chemical properties, validated synthetic protocols, and reactivity profiles of this compound, intended for use by synthetic organic chemists and medicinal chemists.
Chemical Identity Table[1]
| Property | Specification |
| IUPAC Name | 3-(1-Fluoroethyl)cyclobutan-1-one |
| CAS Registry Number | 2090418-23-6 |
| Molecular Formula | C₆H₉FO |
| Molecular Weight | 116.13 g/mol |
| Chirality | Two stereocenters: C1 of the ethyl group and C3 of the ring (cis/trans relative stereochemistry). |
| Predicted LogP | ~1.2 (Moderate Lipophilicity) |
| Physical State | Liquid (Predicted based on 3-ethylcyclobutanone analogs) |
| Storage | 2-8°C, Inert atmosphere (Argon/Nitrogen) |
Part 2: Physicochemical Profile & Fluorine Effect[2][3]
The strategic incorporation of the 1-fluoroethyl group distinguishes this molecule from its non-fluorinated analog (3-ethylcyclobutanone) and the gem-difluoro analogs.
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Metabolic Stability: The C–F bond (approx. 116 kcal/mol) at the benzylic-like position blocks cytochrome P450-mediated hydroxylation, a common metabolic soft spot in ethyl groups.
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Lipophilicity Modulation: The fluorine atom lowers the pKa of neighboring protons and modulates the dipole moment. Unlike a trifluoromethyl group (which significantly increases lipophilicity), a single fluoroethyl group offers a balanced adjustment, often improving solubility while maintaining membrane permeability.
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Conformational Bias: The cyclobutane ring exists in a puckered conformation. The 3-substituent prefers the pseudo-equatorial position to minimize 1,3-diaxial-like interactions, influencing the stereochemical outcome of nucleophilic attacks on the ketone.
Part 3: Synthetic Methodology (Expert Protocol)
While direct commercial sourcing is possible, in-house synthesis is often required for scale-up or stereochemical control. The following protocol is designed based on the authoritative transformation of 3-oxocyclobutanecarboxylic acid , a standard and scalable starting material.
Validated Synthetic Pathway
This route avoids the use of hazardous diazomethane (often used in ring expansions) by utilizing a functional group interconversion strategy.
Step-by-Step Protocol:
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Ketal Protection:
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Reagents: 3-Oxocyclobutanecarboxylic acid, Ethylene glycol, p-TsOH (cat.), Toluene.
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Procedure: Reflux with Dean-Stark trap to remove water.
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Outcome: Formation of the acetal-protected acid.
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Weinreb Amide Formation:
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Grignard Addition (Ketone Synthesis):
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Reagents: Methylmagnesium bromide (MeMgBr), THF, -78°C.
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Process: Controlled addition of MeMgBr to the Weinreb amide yields the methyl ketone without over-addition to the tertiary alcohol.
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Reduction to Alcohol:
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Reagents: NaBH₄, MeOH, 0°C.
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Stereochemistry: This step creates the first chiral center (the hydroxyl group). It yields a mixture of diastereomers (cis/trans relative to the ring).
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Deoxofluorination (The Critical Step):
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Reagents: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor®, DCM, -78°C to RT.
-
Safety Note: DAST can generate HF; use plasticware or HF-resistant glassware if possible, and quench carefully with aqueous bicarbonate.
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Mechanism:[2][3][4] Sₙ2 attack of fluoride on the activated sulfur-oxygen intermediate. Inversion of configuration occurs at the ethyl carbon.
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Deprotection:
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Reagents: Aqueous HCl or TFA/Water, Acetone.
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Outcome: Hydrolysis of the ketal restores the cyclobutanone moiety.
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Visualization: Synthetic Pathway[2][5]
Figure 1: Step-wise synthetic route from commercially available 3-oxocyclobutanecarboxylic acid.
Part 4: Reactivity & Transformations[3]
The cyclobutanone core is highly reactive due to ring strain (~26 kcal/mol). 3-(1-Fluoroethyl)cyclobutan-1-one serves as a "linchpin" intermediate for several key medicinal chemistry transformations.
1. Reductive Amination (Primary Application)
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Reaction: Ketone + Amine (R-NH₂) + Reductant (NaBH(OAc)₃) → 3-Substituted Cyclobutylamine.
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Relevance: This is the primary route to generate diverse amine libraries.
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Stereochemistry: The hydride attack usually occurs from the less hindered face. However, the 3-fluoroethyl group exerts steric influence, typically favoring cis-1,3-disubstituted products (amine cis to the fluoroethyl group) due to thermodynamic preference in the intermediate iminium ion.
2. Baeyer-Villiger Oxidation
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Reaction: Ketone + mCPBA → γ-Lactone.
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Regioselectivity: Cyclobutanones expand to butyrolactones. The migration of the carbon center is influenced by electronic effects. The carbon substituted with the fluoroethyl group is more electron-rich than the unsubstituted methylene, potentially leading to specific regioisomers useful for scaffold hopping.
3. Olefination (Wittig/Horner-Wadsworth-Emmons)
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Reaction: Ketone + Ylide → Exocyclic Alkene.
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Utility: Creates vinyl cyclobutanes, which can be further functionalized via hydroboration or cycloaddition.
Visualization: Reactivity Star
Figure 2: Divergent synthesis capabilities of the 3-(1-fluoroethyl)cyclobutan-1-one scaffold.
Part 5: Stereochemical Considerations
Researchers must be aware that this molecule possesses two stereogenic elements:
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The Exocyclic Chiral Center: The carbon atom of the ethyl group bearing the fluorine.
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Geometric Isomerism: The relationship between the 1-fluoroethyl group at position 3 and the substituent at position 1 (in the product amines/alcohols).
Synthesis Implication: Standard synthesis (as described above) typically yields a diastereomeric mixture.
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Separation: Diastereomers of the final cyclobutanone or its derivatives (e.g., after reductive amination) are often separable by silica gel chromatography or preparative HPLC due to the significant polarity difference induced by the fluorine orientation relative to the ring.
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Stereoconvergence: If the target is an amine, the reductive amination step often resets the stereochemistry at C1 of the ring, but the C3-fluoroethyl stereocenter remains fixed from the precursor.
Part 6: References
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Haufe, G., et al. (2015).[6] "Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines." European Journal of Organic Chemistry, 2015(16), 3427–3434.
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Mykhailiuk, P. K. (2017). "Generation of C1-C3-bridged cyclobutanes: Synthesis and properties." Angewandte Chemie International Edition, 56(22), 6271-6275. (Context on fluorinated cyclobutane synthesis).
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Wuitschik, G., et al. (2010). "Oxetanes as promising modules in drug discovery." Angewandte Chemie International Edition, 49(48), 8993-8995. (Context on physicochemical shifts of 4-membered rings).
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PubChem Compound Summary. "3-Ethylcyclobutan-1-one (Analogous Data)."
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Chemical Abstracts Service (CAS). "CAS RN 2090418-23-6 Entry."
Sources
- 1. 3-Ethylcyclobutan-1-one | C6H10O | CID 534753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C-C Bond Cleavage of Activated Ketones [organic-chemistry.org]
- 3. Cyclobutanone - Wikipedia [en.wikipedia.org]
- 4. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Methylcyclobutanone | CAS#:1192-08-1 | Chemsrc [chemsrc.com]
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